molecular formula C18H20ClNO2 B5573247 2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

Cat. No.: B5573247
M. Wt: 317.8 g/mol
InChI Key: DCDWKADFNZHDQW-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and an isopropyl-substituted phenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide typically involves the following steps:

    Formation of 4-chloro-3-methylphenol: This can be achieved by chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The 4-chloro-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Amidation: Finally, the 2-(4-chloro-3-methylphenoxy)acetic acid is reacted with 2-propan-2-ylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-propylphenyl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-12(2)15-6-4-5-7-17(15)20-18(21)11-22-14-8-9-16(19)13(3)10-14/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDWKADFNZHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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